7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one
Description
The compound 7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one (hereafter referred to as the target compound) is a pyrido[3,4-d]pyridazin-4(3H)-one derivative. Its structure features:
- A pyridazinone core (a six-membered ring with two adjacent nitrogen atoms at positions 3 and 4).
- Substituents at positions 5 and 7: Position 5: A 3-methyl-1H-indol-7-ylamino group, introducing a heteroaromatic indole moiety.
The stereospecific (1R,2S)-aminocyclohexyl group may enhance target binding affinity compared to non-chiral substituents, as seen in related compounds .
Properties
IUPAC Name |
7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-12-10-24-20-14(12)5-4-8-17(20)27-21-19-13(11-25-29-22(19)30)9-18(28-21)26-16-7-3-2-6-15(16)23/h4-5,8-11,15-16,24H,2-3,6-7,23H2,1H3,(H,29,30)(H2,26,27,28)/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJOHYGZJSNYQC-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2NC3=C4C(=CC(=N3)NC5CCCCC5N)C=NNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC2=C1C=CC=C2NC3=C4C(=CC(=N3)N[C@@H]5CCCC[C@@H]5N)C=NNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one, also known as CHEMBL3262357, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C22H25N7O
- Molecular Weight : 399.49 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antiproliferative Activity
Studies have demonstrated that the compound shows potent activity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These values indicate that the compound is particularly effective against MCF-7 cells, a model for breast cancer treatment .
The biological activity of 7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one involves multiple pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in a dose-dependent manner.
- Cell Cycle Arrest : It arrests cells in the G2/M phase, which is critical for halting proliferation.
- Tubulin Polymerization Inhibition : Similar to colchicine, it inhibits tubulin polymerization, which disrupts mitotic spindle formation .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
Study 1: Antiproliferative Effects
In a comparative study involving various indole derivatives, the compound was found to possess superior antiproliferative effects compared to others within its class. The study highlighted its ability to target both wild-type and mutant forms of epidermal growth factor receptor (EGFR), emphasizing its potential as a therapeutic agent .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the indole and pyrido-pyridazin moieties could enhance biological activity. For instance, variations in substituents on the indole ring significantly influenced IC50 values across different cancer cell lines .
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- Core Flexibility: Pyridazinone (two adjacent nitrogens) vs. pyrimidinone (nitrogens at positions 1 and 3) alters electronic properties and metabolic susceptibility.
- Metabolism: The absence of a C2 substituent in the target compound (vs. C2-substituted pyrimidinones in ) may render it prone to aldehyde oxidase (AO)-mediated oxidation, a common metabolic pathway for fused nitrogen heterocycles.
- Bioactivity : The 4-chlorophenyl and methyl groups in enhance anti-inflammatory activity, suggesting that bulky aryl/heteroaryl substituents (e.g., indole in the target) could modulate potency.
Metabolic Stability Considerations
- AO-Mediated Oxidation: Pyrido[3,4-d]pyrimidin-4(3H)-ones with C2 substituents (e.g., methyl) evade AO-mediated metabolism due to steric hindrance in the AO active site . The target compound’s pyridazinone core lacks a C2 position, but its C5/C7 substituents may influence alternative metabolic pathways (e.g., CYP450-mediated oxidation).
Q & A
Q. How are synergistic effects with adjuvant therapies systematically evaluated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
